molecular formula C15H15ClN4O4S2 B2437250 Ethyl 2-(2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate CAS No. 893349-87-6

Ethyl 2-(2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate

Cat. No.: B2437250
CAS No.: 893349-87-6
M. Wt: 414.88
InChI Key: PCRYNPUAMGIZTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a complex organic compound that features a thiadiazole ring, a chlorobenzamido group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which is then functionalized with a chlorobenzamido group. The final step involves the esterification of the compound to form the ethyl ester .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

Ethyl 2-(2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to the observed biological effects .

Properties

IUPAC Name

ethyl 2-[[2-[[5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O4S2/c1-2-24-12(22)7-17-11(21)8-25-15-20-19-14(26-15)18-13(23)9-5-3-4-6-10(9)16/h3-6H,2,7-8H2,1H3,(H,17,21)(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRYNPUAMGIZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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